4-Phenylpyridine N-oxide

Catalog No.
S1503221
CAS No.
1131-61-9
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylpyridine N-oxide

CAS Number

1131-61-9

Product Name

4-Phenylpyridine N-oxide

IUPAC Name

1-oxido-4-phenylpyridin-1-ium

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

VZOPVKZLLGMDDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]

The exact mass of the compound 4-Phenylpyridine N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylpyridine N-oxide (CAS 1131-61-9) is a functionalized heteroaromatic N-oxide utilized primarily as an oxygen-transfer agent and an axial co-catalyst in transition-metal-mediated synthesis [1]. In procurement and process design, it serves as a baseline alternative to unsubstituted pyridine N-oxide, offering increased lipophilicity and extended π-conjugation due to the 4-position phenyl ring [1]. These properties dictate its phase-partitioning behavior and its ability to electronically stabilize high-valent metal-oxo intermediates, making it a highly specific selection for asymmetric epoxidations and photoredox C-H functionalization workflows where standard N-oxides fail to prevent catalyst degradation [1].

Generic substitution of 4-phenylpyridine N-oxide with unsubstituted pyridine N-oxide or aliphatic alternatives like N-methylmorpholine N-oxide (NMO) results in measurable process failures, particularly in biphasic catalytic systems [1]. The absence of the 4-phenyl substituent reduces the ligand's lipophilicity, causing poor partitioning into the organic phase where the active transition-metal catalyst resides [1]. Furthermore, without the steric bulk and electronic donation of the phenyl group, high-valent intermediates such as Mn(V)-oxo species rapidly degrade into inactive μ-oxo dimers, forcing buyers to compensate by drastically increasing the loading of expensive chiral catalysts to maintain acceptable product yields [1].

Catalyst Stabilization and Yield Enhancement in Asymmetric Epoxidation

In the Jacobsen-Katsuki asymmetric epoxidation, 4-phenylpyridine N-oxide functions as an essential axial co-catalyst that stabilizes the active Mn(V)-oxo intermediate and suppresses the formation of inactive Mn(IV)-O-Mn(IV) dimers [1]. When compared to baseline reactions lacking the N-oxide additive, the inclusion of 4-phenylpyridine N-oxide increases the epoxide yield from 2% to 76%[1]. This stabilization allows the loading of the chiral manganese-salen catalyst to be maintained at economically viable levels (e.g., 1.5 mol%), whereas substituting with less sterically demanding N-oxides fails to provide equivalent catalyst longevity [1].

Evidence DimensionEpoxide yield and catalyst stabilization
Target Compound Data76% yield with low Mn-salen catalyst loading
Comparator Or BaselineBaseline without additive (2% yield)
Quantified Difference38-fold increase in product yield
ConditionsMn-salen catalyzed epoxidation of cis-alkenes with PhIO oxidant.

Drastically reduces the procurement volume required for expensive chiral transition-metal catalysts by preventing their premature degradation.

Superior Conversion in Photo-Mediated Benzylic C-H Bond Oxygenation

For photo-mediated benzylic C-H bond functionalization via mesyloxy radical formation, 4-phenylpyridine N-oxide acts as the highest-yielding redox-active agent among standard heteroarenes [1]. In a direct comparative screening, utilizing 3.0 equivalents of 4-phenylpyridine N-oxide achieved full conversion of the starting material and an isolated product yield of 70%[1]. In contrast, substituting with unsubstituted pyridine N-oxide, pyrazine N-oxide, or pyrimidine N-oxide resulted in significantly diminished yields due to inferior redox matching and stability of the intermediate pyridinium salt[1].

Evidence DimensionIsolated product yield in C-H oxygenation
Target Compound Data70% yield (full conversion)
Comparator Or BaselinePyridine N-oxide, pyrazine N-oxide, and pyrimidine N-oxide (diminished yields)
Quantified DifferenceHighest isolated yield and conversion rate among screened N-oxides
Conditions0.5 mmol scale, [Ru(bpy)3][PF6]2 photocatalyst, CH2Cl2, 458 nm LED irradiation.

Ensures maximum material conversion and minimizes side-product formation in late-stage C-H functionalization, reducing downstream purification costs.

Accelerated Kinetics in Metal-Oxo Mediated Oxygen Transfer

In the oxidative decarboxylation of phenylsulfinylacetic acids mediated by oxo(salen)chromium(V) complexes, 4-phenylpyridine N-oxide demonstrates superior oxygen-transfer kinetics compared to phosphorus-based ligand oxides[1]. Kinetic analysis reveals that pyridine N-oxide derivatives facilitate faster reaction rates and higher epoxide yields by forming a more stable ternary complex with the metal center [1]. When benchmarked against triphenylphosphine oxide (TPPO), which exhibits low catalytic activity and poor Michaelis-Menten kinetics, 4-phenylpyridine N-oxide provides the necessary electronic donation to accelerate the oxygen transfer step without kinetic saturation [1].

Evidence DimensionCatalytic activity and reaction rate constants
Target Compound DataHigh catalytic activity and fast reaction rates
Comparator Or BaselineTriphenylphosphine oxide (TPPO) (low catalytic activity)
Quantified DifferenceSignificantly higher rate constants and improved Michaelis-Menten kinetics
ConditionsOxo(salen)Cr(V)+ mediated oxidative decarboxylation in acetonitrile.

Accelerates process cycle times in industrial oxidation reactions by providing superior stabilization of reactive metal-oxo intermediates compared to standard phosphine oxides.

High Chemoselectivity and Yield in Photoredox Deoxygenation

4-phenylpyridine N-oxide exhibits highly predictable and efficient N-O bond cleavage in visible-light-mediated metallaphotoredox deoxygenation using Hantzsch esters [1]. Under standardized room-temperature conditions, 4-phenylpyridine N-oxide achieves a 97% isolated yield within minutes[1]. This performance heavily outpaces more complex or electron-rich N-oxides; for example, 2,2′-bipyridyl N,N′-dioxide yields only 53%, and 6-methoxyquinoline N-oxide yields 20% under identical conditions [1]. This makes 4-phenylpyridine N-oxide an ideal reliable substrate or sacrificial oxidant in coupled photoredox systems [1].

Evidence DimensionIsolated yield in photoredox deoxygenation
Target Compound Data97% isolated yield
Comparator Or Baseline2,2′-bipyridyl N,N′-dioxide (53% yield); 6-methoxyquinoline N-oxide (20% yield)
Quantified Difference44% to 77% higher yield than complex multi-nitrogen or methoxy-substituted N-oxides
ConditionsRoom-temperature visible light-mediated deoxygenation with Hantzsch esters and Ir-based photocatalyst.

Provides a highly efficient, clean-reacting component for photoredox systems, minimizing unreacted starting material and simplifying downstream purification.

Axial Co-Catalyst in Asymmetric Epoxidation (Jacobsen-Katsuki)

4-Phenylpyridine N-oxide is the required co-catalyst for scaling asymmetric epoxidations of unfunctionalized olefins using chiral Mn-salen complexes [1]. Because it increases epoxide yields from 2% to 76% by stabilizing the Mn(V)-oxo intermediate, it is the correct procurement choice for pharmaceutical precursor synthesis where minimizing the loading of expensive chiral transition-metal catalysts is an economic necessity[1].

Redox Mediator in Late-Stage Photoredox C-H Functionalization

In the synthesis of complex benzylic mesylates or oxygenated derivatives, 4-phenylpyridine N-oxide serves as the optimal redox-active agent [2]. Its ability to achieve 70% yields and full conversion—outperforming unsubstituted pyridine N-oxide—makes it the preferred reagent for photo-mediated C-H bond functionalization workflows that demand high chemoselectivity and minimal side-product formation [2].

Sacrificial Oxidant in Metallaphotoredox Catalysis

Due to its rapid and highly predictable N-O bond cleavage (achieving 97% deoxygenation yields within minutes), 4-phenylpyridine N-oxide is an ideal sacrificial oxidant or model substrate in visible-light-mediated photoredox systems [3]. It is the right choice for assay development and coupled catalytic cycles where reliable oxygen transfer kinetics are required without the complications seen in multi-nitrogen or heavily electron-rich N-oxides[3].

XLogP3

1.6

LogP

0.93 (LogP)

UNII

96ZG43F5TE

Other CAS

1131-61-9

Wikipedia

4-Phenylpyridine-N-oxide

General Manufacturing Information

Pyridine, 4-phenyl-, 1-oxide: INACTIVE

Dates

Last modified: 08-15-2023

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